3-Methoxy-2-naphthoyl chloride
Overview
Description
3-Methoxy-2-naphthoyl chloride is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) and a carbonyl chloride group (-COCl) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2-naphthoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-naphthoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction typically proceeds as follows:
3-Methoxy-2-naphthoic acid+SOCl2→3-Methoxy-2-naphthoyl chloride+SO2+HCl
The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the resulting this compound is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-naphthoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxy-2-naphthoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst are required, typically under anhydrous conditions.
Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Aromatic Ketones: Resulting from Friedel-Crafts acylation.
3-Methoxy-2-naphthoic Acid: Produced by hydrolysis.
Scientific Research Applications
3-Methoxy-2-naphthoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized materials and polymers with specific properties.
Biological Studies: Researchers use it to study the interactions of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-methoxy-2-naphthoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
3-Methoxy-2-naphthoyl chloride can be compared with other naphthoyl chloride derivatives, such as:
2-Naphthoyl Chloride: Lacks the methoxy group, resulting in different reactivity and applications.
1-Naphthoyl Chloride:
3-Methoxy-1-naphthoyl Chloride: The position of the methoxy group influences the compound’s reactivity and interactions.
The presence of the methoxy group in this compound enhances its electron-donating properties, making it more reactive towards electrophilic aromatic substitution reactions compared to its non-methoxy counterparts.
Properties
IUPAC Name |
3-methoxynaphthalene-2-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJOJJWSUHOTSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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